molecular formula C12H18O3 B2987196 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol CAS No. 23037-61-8

1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol

Cat. No. B2987196
CAS RN: 23037-61-8
M. Wt: 210.273
InChI Key: HVYXNVQLRUJLAO-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a structure that suggests it belongs to the class of compounds known as phenylpropanoids . These are aromatic compounds containing a phenyl group and a propanoid moiety. The presence of methoxy groups (-OCH3) and a hydroxyl group (-OH) in the structure suggests that it may have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a phenyl ring (a six-membered carbon ring with alternating double bonds, also known as a benzene ring) substituted with two methoxy groups (-OCH3) at the 3 and 4 positions. Attached to this ring is a 2-methylpropan-2-ol group, which consists of a three-carbon chain with a methyl group (-CH3) and a hydroxyl group (-OH) attached to the second carbon .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the hydroxyl group (-OH) could potentially make it a good candidate for reactions such as esterification or etherification . The methoxy groups might also participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like -OH and -OCH3 would likely make it somewhat polar, affecting properties like solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Studies have focused on the synthesis and characterization of analogs of hallucinogens, including compounds like 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and its derivatives, showcasing the diverse synthetic routes and chemical properties of these substances (Coutts & Malicky, 1973). These studies provide insights into the structural modifications and their impact on pharmacological activities.

  • Research on the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane explored their potential psychotomimetic potency, indicating the importance of structural variations in determining biological activities (Jacob et al., 1977).

  • The exploration of iodine-131 labeled derivatives of centrally acting drugs demonstrates the application of these compounds in nuclear medicine, specifically in brain imaging techniques, highlighting their diagnostic potential (Braun et al., 1977).

Biological and Pharmacological Research

  • Studies on the serotonin receptor properties and behavioral effects of various substituted derivatives of 1-(2,5-dimethoxyphenyl)-2-aminopropane have been conducted to understand their interaction with biological systems and potential psychotropic effects (Glennon et al., 1982). This research is crucial for developing new therapeutic agents targeting serotonin receptors.

Enzymatic and Biotechnological Applications

  • The enzymatic modification of phenolic compounds, including derivatives similar to 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol, for the synthesis of dimers with high antioxidant capacity illustrates the potential of biocatalysis in creating valuable bioactive compounds (Adelakun et al., 2012). Such studies highlight the application of enzymes in generating compounds with enhanced functional properties.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-12(2,13)8-9-5-6-10(14-3)11(7-9)15-4/h5-7,13H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYXNVQLRUJLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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